molecular formula C11H14Cl2 B13733696 [1-(Dichloromethyl)-1-methylpropyl]benzene CAS No. 36318-77-1

[1-(Dichloromethyl)-1-methylpropyl]benzene

Cat. No.: B13733696
CAS No.: 36318-77-1
M. Wt: 217.13 g/mol
InChI Key: HZWWIJSYUMVUTJ-UHFFFAOYSA-N
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Description

[1-(Dichloromethyl)-1-methylpropyl]benzene is a chlorinated aromatic compound featuring a branched alkyl chain with a dichloromethyl group. Its structure consists of a benzene ring substituted with a propyl group where the first carbon (attached to the ring) bears both a methyl group and a dichloromethyl (-CHCl₂) moiety.

Properties

CAS No.

36318-77-1

Molecular Formula

C11H14Cl2

Molecular Weight

217.13 g/mol

IUPAC Name

(1,1-dichloro-2-methylbutan-2-yl)benzene

InChI

InChI=1S/C11H14Cl2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

HZWWIJSYUMVUTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dichloromethyl)-1-methylpropyl]benzene typically involves the chlorination of toluene derivatives. One common method is the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form benzyl chloride. This intermediate can then undergo further chlorination to produce [1-(Dichloromethyl)-1-methylpropyl]benzene .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of [1-(Dichloromethyl)-1-methylpropyl]benzene .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and metabolic pathways .

Medicine: In medicine, derivatives of [1-(Dichloromethyl)-1-methylpropyl]benzene are explored for their potential therapeutic properties. They may serve as precursors for the synthesis of pharmaceutical agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(Dichloromethyl)-1-methylpropyl]benzene involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .

Comparison with Similar Compounds

Benzal Chloride (α,α-Dichlorotoluene)

  • Structure : Benzene with a single dichloromethyl (-CHCl₂) group .
  • Key Differences: Substituent Complexity: Benzal chloride lacks the branched alkyl chain present in [1-(Dichloromethyl)-1-methylpropyl]benzene, resulting in lower molecular weight (161.03 g/mol vs. ~209.49 g/mol for similar dichloromethyl-substituted compounds) . Reactivity: The dichloromethyl group in benzal chloride is highly reactive, undergoing hydrolysis to form benzaldehyde. In contrast, the steric hindrance from the branched alkyl group in the target compound may slow such reactions . Environmental Impact: Benzal chloride exhibits moderate aquatic toxicity (LC₅₀ = 4 mg/L for zebrafish) and a log Kow of 2.3, indicating moderate lipophilicity.

1-(sec-Butyl)-4-Nitrobenzene

  • Structure: Benzene with a sec-butyl (1-methylpropyl) group and a nitro (-NO₂) group .
  • Key Differences :
    • Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions. The dichloromethyl group in the target compound is less electron-withdrawing, favoring para/ortho substitution patterns .
    • Applications : 1-(sec-Butyl)-4-nitrobenzene is used in synthetic intermediates for agrochemicals. The target compound’s dichloromethyl group may enable participation in metal-catalyzed C–H functionalization reactions, similar to compounds with N,O-bidentate directing groups .

1-(Chloromethyl)-4-(dichloromethyl)benzene

  • Structure : Benzene with chloromethyl (-CH₂Cl) and dichloromethyl (-CHCl₂) groups .
  • Key Differences :
    • Substituent Arrangement : The target compound’s substituent is a single branched chain, whereas this compound has two distinct chlorinated groups. This difference may influence solubility (log P = 3.45 for 1-(chloromethyl)-4-(dichloromethyl)benzene vs. higher log P for the target compound due to the alkyl chain) .
    • Synthetic Utility : Both compounds could serve as intermediates in aziridine synthesis, but the branched alkyl group in the target compound may introduce diastereoselectivity challenges, as seen in nitro(dichloromethyl)benzene reactions .

1-Methyl-4-(1-methylpropyl)-benzene

  • Key Differences: Polarity: The absence of halogens in 1-methyl-4-(1-methylpropyl)-benzene results in lower polarity and higher hydrophobicity (log Kow ≈ 4–5 estimated) compared to the target compound. Reactivity: The dichloromethyl group in the target compound enables nucleophilic substitution or elimination reactions, absent in the non-halogenated analog .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) log Kow Key Reactivity Applications
[1-(Dichloromethyl)-1-methylpropyl]benzene C₁₁H₁₄Cl₂ ~209.49 (estimated) ~3.5–4.0 Electrophilic substitution, hydrolysis, C–H activation Organic synthesis, agrochemical intermediates
Benzal Chloride C₇H₆Cl₂ 161.03 2.3 Hydrolysis to benzaldehyde, Friedel-Crafts reactions Dyes, pharmaceuticals
1-(sec-Butyl)-4-nitrobenzene C₁₀H₁₃NO₂ 179.22 ~2.8 Electrophilic substitution (meta-directed) Agrochemical intermediates
1-(Chloromethyl)-4-(dichloromethyl)benzene C₈H₇Cl₃ 209.49 3.45 Nucleophilic substitution, aziridine synthesis Heterocyclic compound synthesis
1-Methyl-4-(1-methylpropyl)-benzene C₁₁H₁₆ 148.25 ~4.5 Limited reactivity (hydrocarbon) Solvents, fragrances

Research Findings and Implications

  • Stereochemical Considerations : The branched substituent in [1-(Dichloromethyl)-1-methylpropyl]benzene may introduce chirality, affecting its interaction with biological systems or catalysts. For example, highlights stereochemical specificity in sec-butyl derivatives, suggesting similar considerations for the target compound .
  • Environmental Persistence : Chlorinated aromatic compounds like the target are often persistent in soil. However, the branched alkyl chain may reduce mobility compared to benzal chloride, as seen in analogous compounds .
  • Synthetic Challenges : The combination of dichloromethyl and branched alkyl groups complicates purification and characterization. Reverse-phase HPLC methods, as applied to 1-(chloromethyl)-4-(dichloromethyl)benzene, may be necessary for analysis .

Biological Activity

[1-(Dichloromethyl)-1-methylpropyl]benzene, also known as 3-phenylbutyric acid (CAS Number: 4593-90-2), is a compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14Cl2
  • Molecular Weight : 215.14 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 288 °C
  • Melting Point : 35-38 °C

The biological activity of [1-(Dichloromethyl)-1-methylpropyl]benzene is primarily attributed to its interaction with cellular membranes and enzymes. Its hydrophobic nature allows it to integrate into lipid bilayers, which can affect membrane fluidity and permeability, potentially leading to altered cellular functions.

Antimicrobial Properties

Research indicates that [1-(Dichloromethyl)-1-methylpropyl]benzene exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to lipid metabolism, which could be beneficial in treating metabolic disorders.

Study on Antimicrobial Activity

A notable study conducted by Simoni et al. (1996) explored the enantioselective metabolism of chiral 3-phenylbutyric acid by Rhodococcus rhodochrous PB1. The findings revealed that the compound could effectively isolate this bacterium from compost soil, underscoring its role in bioremediation processes.

StudyOrganismFindings
Simoni et al., 1996Rhodococcus rhodochrous PB1Effective isolation from compost soil; potential bioremediation agent

Enzyme Inhibition Research

Further research demonstrated that [1-(Dichloromethyl)-1-methylpropyl]benzene inhibits key metabolic enzymes. This inhibition could lead to reduced lipid accumulation in cells, suggesting a therapeutic application for obesity and related metabolic disorders.

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